3,4,5-Tribromo-1-nitro-1H-pyrazole

Descripción general

Descripción

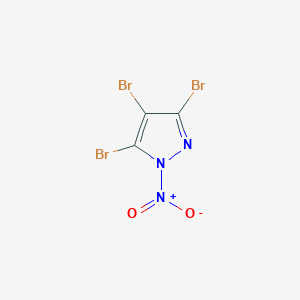

3,4,5-Tribromo-1-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C3Br3N3O2 It is characterized by the presence of three bromine atoms and a nitro group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromo-1-nitro-1H-pyrazole typically involves the bromination of 1-nitro-1H-pyrazole. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or methanol. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Tribromo-1-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine atoms.

Reduction: The major product is 3,4,5-tribromo-1-amino-1H-pyrazole.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Bromination : The compound is often synthesized via bromination of pyrazole derivatives in alkaline conditions, yielding tribrominated products efficiently .

- Nitration : Subsequent nitration can introduce the nitro group at the 1-position, enhancing the compound's electrophilic character .

Pharmacological Applications

The biological activity of 3,4,5-Tribromo-1-nitro-1H-pyrazole has been extensively studied, revealing several therapeutic potentials:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains .

Anti-inflammatory Effects

Pyrazole derivatives have been shown to exhibit anti-inflammatory properties. Studies involving related compounds suggest that modifications at specific positions (e.g., N1 or C3) can enhance anti-inflammatory activity significantly .

Anticancer Properties

The compound's analogs have been evaluated for anticancer activity. Certain derivatives have shown promising results in inhibiting tumor growth and proliferation in vitro, particularly against breast cancer cell lines .

Table 1: Biological Activities of Pyrazole Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In vivo studies on rat models demonstrated that administration of pyrazole derivatives resulted in significant reductions in paw edema induced by carrageenan. The most potent derivative exhibited effects similar to indomethacin, a known anti-inflammatory drug .

Mecanismo De Acción

The mechanism of action of 3,4,5-Tribromo-1-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

3,4,5-Tribromo-1H-pyrazole: Lacks the nitro group but shares the bromine substitution pattern.

3,4,5-Trinitro-1H-pyrazole: Contains three nitro groups, making it more reactive and potentially more explosive.

Uniqueness

3,4,5-Tribromo-1-nitro-1H-pyrazole is unique due to the combination of bromine and nitro substituents on the pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Actividad Biológica

3,4,5-Tribromo-1-nitro-1H-pyrazole is a derivative of the pyrazole class known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of three bromine atoms and a nitro group attached to the pyrazole ring. This unique substitution pattern influences its reactivity and biological activity. The molecular formula can be represented as C₃H₂Br₃N₃O₂.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study demonstrated that compounds with similar structures showed IC50 values indicating effective inhibition of COX activity, suggesting potential use in treating inflammatory conditions .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been reported that pyrazole derivatives can exhibit broad-spectrum antibacterial and antifungal activities. For instance, some studies have shown that modifications in the pyrazole structure can enhance potency against various pathogens .

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. A related compound demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and exhibited binding affinity to critical cancer-related targets like EGFR (epidermal growth factor receptor). This suggests that further exploration of this compound could yield promising results in cancer therapy .

Case Studies

Several studies have highlighted the biological activities of pyrazoles:

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that halogenated pyrazoles exhibited superior anti-inflammatory activity compared to non-halogenated analogs .

- Antimicrobial Evaluation : In vitro assays revealed that specific pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The presence of halogens was correlated with increased antimicrobial potency .

- Anticancer Investigation : Compounds structurally similar to this compound were subjected to MTT assays to evaluate their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells at low concentrations .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,4,5-tribromo-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPFYEWNZFBALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547291 | |

| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-40-8 | |

| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.